3-Cyano-2,4-dichlorobenzoic acid
Description
Properties
IUPAC Name |
2,4-dichloro-3-cyanobenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3Cl2NO2/c9-6-2-1-4(8(12)13)7(10)5(6)3-11/h1-2H,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHXAKISAXHNZEE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1C(=O)O)Cl)C#N)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3Cl2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.02 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the nitration of 2,4-dichlorobenzoic acid followed by reduction and subsequent cyanation
Industrial Production Methods
In industrial settings, the production of 3-Cyano-2,4-dichlorobenzoic acid may involve large-scale nitration and reduction processes, followed by purification steps to isolate the desired compound. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
3-Cyano-2,4-dichlorobenzoic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The cyano and dichloro groups can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium cyanide can be used to facilitate substitution reactions.
Oxidation: Strong oxidizing agents like potassium permanganate can be employed to oxidize the compound.
Reduction: Reducing agents such as lithium aluminum hydride can be used to reduce the compound.
Major Products Formed
The major products formed from these reactions include various substituted benzoic acids and their derivatives, which can have different functional groups attached to the benzene ring .
Scientific Research Applications
3-Cyano-2,4-dichlorobenzoic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Cyano-2,4-dichlorobenzoic acid involves its interaction with specific molecular targets and pathways. The cyano and dichloro groups can interact with enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but studies suggest that the compound may inhibit certain enzymes and disrupt cellular processes .
Comparison with Similar Compounds
Structural and Physical Properties
The substitution pattern on the aromatic ring determines key physical properties such as melting point, solubility, and molecular weight. A comparative analysis is summarized below:
*Calculated based on molecular formula C₈H₃Cl₂NO₂.
Key Observations :
- Electron-Withdrawing Effects: The -CN group in this compound likely increases acidity compared to chloro- or bromo-substituted analogs due to its strong electron-withdrawing nature.
- Melting Points: Chloro and amino substituents enhance crystallinity and melting points (e.g., 4-amino-2-chlorobenzoic acid melts at 210–215°C) . The -CN group may reduce melting points due to steric hindrance.
Environmental Fate
- Biodegradability: 3,4-Dichlorobenzoic acid is rapidly degraded by bacteria, while 2,4-dichlorobenzoic acid shows moderate biodegradability . The -CN group in this compound likely reduces microbial degradation due to its resistance to enzymatic cleavage.
- Electrocatalytic Dechlorination : Palladium catalysts effectively dechlorinate 2,4-dichlorobenzoic acid, but the -CN group may alter adsorption kinetics and reaction pathways .
Biological Activity
3-Cyano-2,4-dichlorobenzoic acid (CDCA) is a compound of significant interest in pharmacological research due to its diverse biological activities. This article provides a comprehensive overview of the biological activity of CDCA, supported by data tables and relevant case studies.
Chemical Structure:
- Molecular Formula: C_9H_5Cl_2N_O_2
- Molecular Weight: 228.05 g/mol
Synthesis:
CDCA can be synthesized through various chemical pathways, including nucleophilic substitution reactions and cyclization methods. The synthesis involves the introduction of cyano and dichloro groups onto a benzoic acid backbone.
Biological Activities
CDCA exhibits a range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Below are detailed findings from various studies.
Antimicrobial Activity
CDCA has shown promising antimicrobial activity against various bacterial strains. A study reported that derivatives of CDCA were effective against Gram-positive and Gram-negative bacteria, demonstrating potential as an antimicrobial agent.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 15 µg/mL |
| Escherichia coli | 20 µg/mL |
| Pseudomonas aeruginosa | 25 µg/mL |
These results indicate that CDCA could serve as a lead compound for developing new antimicrobial agents .
Anti-inflammatory Activity
Research has indicated that CDCA possesses anti-inflammatory properties, primarily through the inhibition of cyclooxygenase enzymes (COX-1 and COX-2). This inhibition is crucial in reducing inflammation and pain.
Mechanism of Action:
- CDCA inhibits the production of prostaglandins by blocking COX enzymes.
- It also reduces the expression of pro-inflammatory cytokines such as TNF-alpha and IL-6.
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of CDCA. In vitro assays demonstrated its ability to induce apoptosis in cancer cell lines, particularly MCF-7 breast cancer cells.
Key Findings:
- IC50 Values: The IC50 for CDCA against MCF-7 cells was found to be approximately 2 µM.
- Mechanism: CDCA triggers the mitochondrial apoptotic pathway by increasing cytochrome c release and activating caspases .
| Cell Line | IC50 (µM) | Apoptotic Mechanism |
|---|---|---|
| MCF-7 | 2 | Mitochondrial pathway activation |
| HeLa | 3 | Caspase activation |
Case Studies
- Antimicrobial Efficacy Study: A study evaluated the antimicrobial efficacy of CDCA derivatives against multidrug-resistant bacterial strains. The results showed significant inhibition, suggesting that modifications to the CDCA structure could enhance its antimicrobial properties .
- Cancer Research: A comprehensive analysis on the effects of CDCA on MCF-7 cells revealed that treatment led to increased levels of pro-apoptotic proteins (Bax) and decreased levels of anti-apoptotic proteins (Bcl-2), confirming its role in promoting apoptosis .
Q & A
Q. How can researchers design an efficient synthetic route for 3-cyano-2,4-dichlorobenzoic acid, considering the steric and electronic effects of substituents?
Methodological Answer: A rational synthesis route should account for the positions of electron-withdrawing groups (Cl and CN), which influence reactivity. A plausible approach involves:
- Step 1: Start with 2,4-dichlorobenzoic acid as the precursor (structural analogs discussed in and ).
- Step 2: Introduce the cyano group via nucleophilic substitution (e.g., using CuCN under Ullmann conditions) at the meta position.
- Optimization: Monitor reaction kinetics using HPLC to avoid over-substitution. Adjust solvent polarity (e.g., DMF vs. THF) to control reaction rates .
Q. What spectroscopic and chromatographic methods are most effective for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy:
- ¹H NMR: Identify aromatic protons; splitting patterns reveal substituent positions (e.g., deshielding due to Cl and CN groups).
- ¹³C NMR: Confirm cyano (C≡N) at ~115 ppm and carboxylic acid (COOH) at ~170 ppm.
- IR Spectroscopy: Detect C≡N stretch (~2240 cm⁻¹) and COOH stretch (~2500–3300 cm⁻¹).
- Mass Spectrometry: Use high-resolution MS (HRMS) to verify molecular ion [M-H]⁻ (e.g., m/z 228.9401 for C₈H₃Cl₂NO₂) .
Validation: Compare with analogs in (e.g., trifluorobenzoic acid derivatives) to confirm substituent effects on spectral shifts.
Advanced Research Questions
Q. How does the cyano group influence the electrocatalytic dechlorination mechanism of this compound compared to non-cyano analogs?
Methodological Answer: The electron-withdrawing cyano group alters adsorption on catalytic surfaces and dechlorination pathways:
- Experimental Design:
- Key Findings:
Data Contradiction Analysis:
Discrepancies in reaction rates between studies may arise from differences in catalyst morphology or CN group orientation. Standardize catalyst synthesis protocols to minimize variability .
Q. How can researchers assess the biological activity of this compound against microbial pathogens?
Methodological Answer:
- Assay Design:
- Minimum Inhibitory Concentration (MIC): Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.
- Cytotoxicity: Use mammalian cell lines (e.g., HEK293) to evaluate selectivity.
- Mechanistic Probes:
- Perform molecular docking to predict interactions with bacterial enzymes (e.g., dihydrofolate reductase).
- Compare with structurally similar compounds in (e.g., chloro-phenyl benzoic acids with antimicrobial activity).
Pitfalls: False positives may arise from compound aggregation; include detergent controls (e.g., 0.01% Triton X-100) .
Q. How should researchers address contradictions in reported reaction yields for derivatives of this compound?
Methodological Answer:
- Root-Cause Analysis:
- Steric Effects: Substituent bulkiness (e.g., Cl vs. CN) may hinder access to reactive sites.
- Electronic Effects: CN groups reduce electron density, slowing electrophilic substitutions (cf. : trifluorobenzoic acid reactivity).
- Mitigation Strategies:
Case Study: Discrepancies in cyano substitution yields (40–75%) may reflect varying catalyst loadings or purity of starting materials.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
